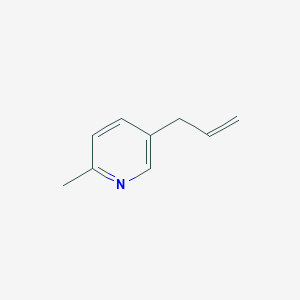

2-Methyl-5-(2-propenyl)-pyridine

Description

Structural Classification and Context within Alkyl- and Alkenylpyridines

2-Methyl-5-(2-propenyl)-pyridine is a disubstituted pyridine (B92270) derivative. Its structure is characterized by a pyridine ring functionalized with two distinct substituent groups: a methyl group at the 2-position and a 2-propenyl (or allyl) group at the 5-position. This places it within the class of alkyl- and alkenylpyridines.

Alkylpyridines, such as the well-known picolines (methylpyridines), are fundamental building blocks in organic synthesis. wikipedia.org An alkyl group is an alkane fragment missing one hydrogen. wikipedia.org These groups are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon atom that connects to the parent molecule. libretexts.orglibretexts.org The methyl group in this compound is a simple primary alkyl substituent.

The 2-propenyl group is an example of an alkenyl group, which is a hydrocarbon group containing at least one carbon-carbon double bond. The presence of both alkyl and alkenyl functionalities on the same pyridine core makes this compound a versatile substrate for further chemical transformations. The specific arrangement of these substituents, known as regioisomers, is a critical aspect of its chemical identity.

Overview of Pyridine Heterocycle Research and its Synthetic Importance

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. ignited.in It is a structural motif found in a vast number of natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as alkaloids such as nicotine. ignited.inijpsonline.com The prevalence of the pyridine scaffold in biologically active molecules has made it a major focus of research in medicinal chemistry and drug discovery. ijpsonline.comrsc.orgnih.gov Pyridine derivatives are integral components of numerous FDA-approved drugs, spanning a wide range of therapeutic areas. rsc.orgnih.gov

Beyond its role in pharmaceuticals, the pyridine nucleus is of significant interest in materials science and as ligands for transition metal catalysts. rsc.orgnumberanalytics.com The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as effective ligands, forming stable complexes with various metal ions. ignited.in These complexes are widely used in catalysis, facilitating a broad spectrum of organic reactions.

The synthesis of functionalized pyridines has been a long-standing area of interest for organic chemists. beilstein-journals.org Classical methods, such as the Hantzsch pyridine synthesis, have been complemented by modern synthetic strategies that allow for greater control over the substitution pattern on the pyridine ring. ijpsonline.combeilstein-journals.org

Significance of Regiospecific Functionalization in Pyridine Systems

The regiospecific functionalization of the pyridine ring is a challenging yet crucial aspect of its chemistry. eurekaselect.comnih.gov The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution, which typically proceeds slowly and requires harsh conditions. beilstein-journals.org Conversely, the ring is more susceptible to nucleophilic attack.

The inherent reactivity of the pyridine ring often leads to a mixture of regioisomers when attempting to introduce new functional groups. nih.gov Therefore, the development of methods for the selective functionalization of specific positions (C2, C3, or C4) is a key area of research. eurekaselect.comnih.govacs.org Achieving high regioselectivity is essential for the efficient synthesis of complex molecules with well-defined structures, such as pharmaceuticals and advanced materials. acs.org

The compound this compound, with its defined substitution pattern, represents a specific regioisomer. The synthesis of such a molecule would require a strategy that directs the introduction of the methyl and propenyl groups to the desired positions on the pyridine core. This highlights the importance of regiocontrol in the synthesis of functionalized pyridines.

Data and Properties of this compound

| Property | Value |

| Molecular Formula | C9H11N |

| CAS Number | 882029-23-4 chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-methyl-5-prop-2-enylpyridine |

InChI |

InChI=1S/C9H11N/c1-3-4-9-6-5-8(2)10-7-9/h3,5-7H,1,4H2,2H3 |

InChI Key |

ZAXCDKPTPSMUHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)CC=C |

Origin of Product |

United States |

Strategic Synthesis and Mechanistic Pathways of 2 Methyl 5 2 Propenyl Pyridine

Pyridine (B92270) Ring Construction Methodologies Applicable to the 2-Methyl-5-Substituted Scaffold

The formation of the pyridine core is most commonly achieved through condensation reactions that build the ring from acyclic precursors or through cycloaddition reactions that form multiple carbon-carbon and carbon-nitrogen bonds in a single step. baranlab.org

Condensation Reactions for Pyridine Core Formation

Condensation reactions represent the most traditional and widely employed methods for pyridine synthesis. These methods typically involve the reaction of carbonyl compounds with an ammonia (B1221849) source to construct the heterocyclic ring. baranlab.orgwikipedia.org

First described by Arthur Hantzsch in 1881, this multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). tandfonline.comwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently aromatized to the final pyridine derivative. wikipedia.orgorganic-chemistry.org

To synthesize a 2,5-disubstituted pyridine such as the target molecule, an unsymmetrical or modified Hantzsch approach is necessary. This involves using two different β-dicarbonyl compounds or pre-forming one of the intermediates. For the synthesis of 2-Methyl-5-(2-propenyl)-pyridine, the key components would theoretically be:

Aldehyde : A simple aldehyde such as formaldehyde.

Nitrogen Source : Ammonia or ammonium acetate.

β-Dicarbonyl 1 : A compound to provide the C2-methyl group, such as ethyl acetoacetate.

β-Dicarbonyl 2 : A compound containing the 5-(2-propenyl) moiety. This could be a β-ketoester or enamine derived from a ketone bearing an allyl group.

The mechanism proceeds through the formation of an enamine from one β-ketoester and ammonia, and a Knoevenagel condensation product from the other β-ketoester and the aldehyde. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. organic-chemistry.org A final oxidation step, which can be achieved with reagents like nitric acid, manganese dioxide, or ceric ammonium nitrate (B79036) (CAN), yields the aromatic pyridine. tandfonline.comwikipedia.org

Table 1: Potential Reactants for Hantzsch Synthesis of a 2-Methyl-5-Alkenylpyridine Scaffold

| Role in Synthesis | Reactant Example | Resulting Substituent |

| C2, C3, Methyl at C2 | Ethyl acetoacetate | 2-Methyl |

| C4 | Formaldehyde | Unsubstituted at C4 |

| C5, C6, Alkenyl at C5 | Allyl-substituted β-ketoester | 5-(2-propenyl) |

| Nitrogen Atom | Ammonia / Ammonium Acetate | Pyridine Nitrogen |

Developed by Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, often at high temperatures over a solid catalyst like alumina (B75360) or silica. wikipedia.orgchemistnotes.com It is a highly versatile and industrially significant method for producing simple alkyl-substituted pyridines. wikipedia.orgthieme.de

For the synthesis of an asymmetrically substituted pyridine like this compound, a mixture of different carbonyl precursors is required. A plausible combination would involve the reaction of acetaldehyde (B116499) (to form the 2-methyl group) and an α,β-unsaturated aldehyde bearing the propenyl group, such as 2-propenal (acrolein) derivatives, with ammonia. wikipedia.org For instance, the synthesis of 5-ethyl-2-methylpyridine (B142974) is achieved from paraldehyde (B1678423) and ammonia. orgsyn.org The reaction mechanism is complex, involving a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to the cyclized and aromatized pyridine ring. wikipedia.org A significant challenge in using mixed aldehydes is the potential formation of multiple isomeric products.

The Kondrat'eva synthesis is a thermal [4+2] cycloaddition (Diels-Alder) reaction between an oxazole (B20620) derivative and a dienophile, such as an alkene. wikipedia.org This method, first reported in 1957, provides a powerful route to substituted pyridines through the formation of a bicyclic intermediate, which then aromatizes via the elimination of a small molecule, typically water or alcohol. wikipedia.org

To apply this to the this compound scaffold, one would require a specifically substituted oxazole and alkene. The reactants would be:

Oxazole : A 2-methyloxazole (B1590312) derivative would provide the N1, C2, C6, and the methyl group at the 2-position.

Dienophile : An alkene containing the propenyl group, for example, 1-pentene (B89616) or a related activated alkene, would provide C4 and C5, along with the C5-substituent.

The reaction proceeds by the cycloaddition of the alkene across the C2 and C5 positions of the oxazole ring. The resulting bridged bicyclic adduct is unstable and undergoes a retro-Diels-Alder-type fragmentation, expelling a molecule (like water from a 5-hydroxyoxazole precursor) to yield the aromatic pyridine ring.

Cycloaddition Approaches to Pyridine Ring Systems

Beyond the Kondrat'eva synthesis, other cycloaddition strategies are powerful tools for constructing the pyridine ring. nih.govrsc.org Transition metal-catalyzed [2+2+2] cycloadditions are particularly noteworthy. nih.govrsc.org These reactions typically involve the co-cyclization of two alkyne molecules and a nitrile to form a pyridine ring. rsc.org

To achieve the this compound substitution pattern via this method, the following components could be envisioned:

Nitrile : Acetonitrile (CH₃CN) would provide the nitrogen atom and the C2-methyl group.

Alkyne 1 : A simple alkyne, such as acetylene, to provide C3 and C4.

Alkyne 2 : A propenyl-substituted alkyne, like 1-pentyne, to provide C5 and C6 with the desired substituent.

Catalysts based on cobalt and rhodium are commonly employed for these transformations, which offer a high degree of control over the substitution pattern under relatively mild conditions. nih.govrsc.org Another approach involves the Diels-Alder reaction of vinylallenes with sulfonyl cyanides, which generates highly substituted pyridines after the initial cycloadduct rearranges. acs.org

Transformations from Precursor Heterocycles (e.g., Pyridones, Dihydropyridones)

An alternative to building the pyridine ring from scratch is to synthesize a related heterocycle, such as a pyridone (hydroxypyridine) or a dihydropyridine (B1217469), and then convert it to the desired pyridine.

From Pyridones: 2-Pyridones can serve as valuable precursors to pyridines. A synthetic route could first target the formation of 2-Hydroxy-5-methylpyridine, which can be synthesized from 2-amino-5-methylpyridine (B29535) via diazotization followed by hydrolysis. orgsyn.org The allyl group could potentially be introduced at the 5-position via functionalization of a pre-existing group. Once the requisite 2-hydroxy-5-(2-propenyl)-2-pyridone is obtained, the hydroxyl group can be converted into a better leaving group, such as a halide or a triflate. sci-hub.seacs.org For example, reaction with phosphorus oxychloride (POCl₃) yields a 2-chloropyridine, which can then be dehalogenated to the pyridine. gcwgandhinagar.com Similarly, conversion to a pyridyl triflate allows for various cross-coupling reactions or reduction. orgsyn.org

From Dihydropyridones/Dihydropyridines: As mentioned in the Hantzsch synthesis (Section 2.1.1.1), 1,4-dihydropyridines are common intermediates that require an oxidation step for aromatization. wikipedia.org Various oxidizing agents can be used for this purpose, including selenium dioxide, manganese dioxide, and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.govresearchgate.net A one-pot synthesis can combine the C-H alkenylation, electrocyclization, and aromatization sequence to produce highly substituted pyridines from α,β-unsaturated imines and alkynes, proceeding through dihydropyridine intermediates. nih.govosti.gov This strategy offers a route to complex pyridines by building a dihydropyridine ring and then efficiently converting it to the aromatic product. osti.govnih.gov

Table 2: Comparison of Aromatization Reagents for Dihydropyridine Precursors

| Reagent | Conditions | Advantages | Reference |

| Selenium Dioxide (SeO₂) | Stoichiometric, ambient temperature | High yields (87-98%), simple procedure | researchgate.net |

| Manganese Dioxide (MnO₂) | Often used in one-pot syntheses | Common, effective for aromatization | wikipedia.org |

| DDQ | Used for oxidation of DHPs | Effective, but can lead to decomposition | nih.gov |

| Ferric Chloride (FeCl₃) | Aqueous solvent, one-pot with Hantzsch | "Green" chemistry approach | wikipedia.org |

Installation of the 2-Methyl and 5-(2-propenyl) Substituents

The introduction of the two distinct substituents onto the pyridine ring can be accomplished through various strategies. A common method involves starting with a pre-functionalized pyridine, such as a commercially available lutidine or picoline, and subsequently adding the second substituent. An alternative is the de novo synthesis of the pyridine ring from acyclic precursors, which allows for the construction of the desired substitution pattern from the ground up.

Regioselective Functionalization Techniques at Pyridine C-2 and C-5 Positions

The functionalization of the pyridine ring is dictated by its inherent reactivity. The C-2 and C-4 positions are electron-deficient and thus prone to nucleophilic attack, while the C-3 and C-5 positions are more susceptible to electrophilic substitution, although this often requires harsh conditions. The C-2 position is the most activated for nucleophilic substitution and deprotonation due to its proximity to the nitrogen atom.

Recent advances have focused on the challenging functionalization of the distal C-3 and C-5 positions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for introducing substituents at various positions on the pyridine ring. For instance, nickel-catalyzed reactions can achieve C-2 selective alkenylation. Conversely, methods for C-4 selective functionalization are less common but can be achieved through the formation of heterocyclic phosphonium (B103445) salts. Cobalt-catalyzed reactions have been developed for C-3 selective alkenylation.

Methods for Introducing the 2-Propenyl (Allyl) Moiety

Several reliable methods exist for the introduction of the allyl group at the C-5 position of the pyridine ring.

The Wittig reaction is a well-established method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide. In the context of synthesizing this compound, a precursor such as 2-methyl-5-formylpyridine could be reacted with an appropriate Wittig reagent. A recent development involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylides to construct 4-alkylpyridines, highlighting the versatility of Wittig-based strategies for functionalizing pyridines.

Transition metal-catalyzed cross-coupling reactions are highly effective for introducing the allyl group.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed coupling of an organoboron compound with an organic halide. For the target molecule, this would typically involve coupling a 5-halopyridine derivative, like 2-methyl-5-bromopyridine, with an allylboronic acid or its ester. This reaction is known for its high efficiency and tolerance of various functional groups.

| Suzuki-Miyaura Coupling for Pyridine Allylation | |

| Pyridine Substrate | 2-Methyl-5-bromopyridine |

| Allyl Source | Allylboronic acid or Allylboronate ester |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF |

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. This could involve the reaction of a 5-halopyridine with propene, although controlling regioselectivity can be a challenge.

Direct allylation of the pyridine ring is often difficult to control regioselectively. However, specific methods have been developed. One approach involves the reaction of a pyridine N-oxide with an allyl Grignard reagent. Another strategy is to generate a 5-pyridyl organometallic species from a 5-halopyridine, which can then react with an allyl halide.

Methylation Strategies for the Pyridine C-2 Position

Various methods are available for introducing a methyl group at the C-2 position of the pyridine ring.

Direct methylation can be achieved by treating pyridine with a strong base like n-butyllithium to form 2-lithiopyridine, which is then quenched with a methylating agent such as methyl iodide. Another approach involves the use of Raney® nickel as a catalyst in the presence of a high-boiling alcohol, which serves as the methyl source at elevated temperatures. This method has been shown to be highly selective for the α-methylation of pyridines.

| C-2 Methylation of Pyridine | |

| Method | Reagents |

| Direct Lithiation | n-Butyllithium, Methyl Iodide |

| Catalytic Methylation | Raney® Nickel, High-boiling alcohol (e.g., 1-propanol) |

| Radical Methylation | Alk |

Optimization of Synthetic Parameters for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, a systematic optimization of various reaction parameters is essential. This involves a detailed investigation of the catalyst, solvent, temperature, and ultimately, the considerations for scaling the process from the laboratory to an industrial setting.

The choice of the catalytic system is critical in palladium-catalyzed cross-coupling reactions. libretexts.org The active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or formed from a stable Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). youtube.com The ligand bound to the palladium center plays a pivotal role in the catalyst's stability, reactivity, and selectivity. nih.gov

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric environment of the palladium atom, influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition step and stabilize the active catalytic species. nih.gov

Research on analogous Suzuki-Miyaura reactions for synthesizing arylpyridines highlights the profound impact of the ligand structure on reaction yield. researchgate.net The choice of ligand can mean the difference between a low-conversion reaction and a high-yielding synthesis. For the allylation of 5-bromo-2-methylpyridine (B113479), a screening of various phosphine ligands is necessary to identify the optimal choice.

Table 1: Illustrative Effect of Different Phosphine Ligands on the Yield of this compound

| Entry | Ligand | Catalyst Precursor | Yield (%) |

| 1 | Triphenylphosphine (PPh₃) | Pd(OAc)₂ | 65 |

| 2 | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Pd(dppf)Cl₂ | 85 |

| 3 | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Pd₂(dba)₃ | 92 |

| 4 | Tricyclohexylphosphine (PCy₃) | Pd₂(dba)₃ | 88 |

| 5 | XPhos | Pd(OAc)₂ | 95 |

Note: This table is illustrative, based on typical outcomes in Suzuki-Miyaura cross-coupling reactions for heteroaromatic compounds. The hypothetical reaction involves 5-bromo-2-methylpyridine and allylboronic acid pinacol (B44631) ester with K₃PO₄ as a base in a dioxane/water solvent system at 100°C.

As the table demonstrates, bulky and electron-rich ligands like P(t-Bu)₃ (tri-tert-butylphosphine) and biaryl phosphines like XPhos often provide superior results for challenging cross-coupling reactions. nih.gov The ferrocene-based dppf ligand is also a robust and versatile option for many Suzuki couplings. researchgate.net

The solvent is not merely an inert medium but an active participant that can significantly influence the outcome of a catalytic reaction. rsc.org In Suzuki-Miyaura couplings, the solvent must solubilize the reactants, the base (often inorganic), and the catalyst. The polarity and coordinating ability of the solvent can affect the rate of the catalytic steps. Common solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF), often in combination with water to facilitate the dissolution of the base. researchgate.net

Table 2: Hypothetical Influence of Solvent and Temperature on the Synthesis of this compound

| Entry | Solvent (v/v) | Temperature (°C) | Yield (%) |

| 1 | Toluene | 110 | 70 |

| 2 | Tetrahydrofuran (THF) | 65 | 75 |

| 3 | 1,4-Dioxane / H₂O (4:1) | 80 | 88 |

| 4 | 1,4-Dioxane / H₂O (4:1) | 100 | 95 |

| 5 | Dimethylformamide (DMF) | 100 | 82 |

| 6 | 2-Propanol / H₂O (1:1) | 80 | 91 |

Note: This table is illustrative of general trends observed in palladium-catalyzed cross-coupling reactions. The reaction assumes Pd(dppf)Cl₂ as the catalyst and K₃PO₄ as the base.

The data suggest that a mixture of an organic solvent and water is often beneficial, and an optimal temperature exists that maximizes the yield. researchgate.netresearchgate.net The use of aqueous media can also be considered a "green" chemistry approach. researchgate.net

Transitioning a synthetic protocol from a laboratory scale (milligrams to grams) to an industrial process (kilograms to tons) presents a unique set of challenges. nih.gov For the synthesis of this compound via palladium catalysis, key considerations include economics, safety, and efficiency.

One of the primary concerns is the cost of the palladium catalyst. On a large scale, catalyst loading must be minimized to parts-per-million (ppm) levels while maintaining high efficiency and turnover numbers (TONs). acs.org This necessitates a highly active and stable catalyst. Furthermore, protocols for the removal and recovery of residual palladium from the final product are required, both for economic reasons and to meet regulatory purity standards.

Continuous flow chemistry offers a modern and powerful alternative to traditional batch processing for scaling up chemical reactions. acs.org Flow reactors provide superior control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of reactive material at any given time, and can lead to higher throughput and more consistent product quality.

Table 3: Comparison of Batch vs. Continuous Flow Processing for Scale-Up

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor, difficult to control hotspots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring efficiency | Efficient and rapid mixing |

| Safety | Higher risk due to large volumes of reactants | Inherently safer with small internal volumes |

| Scalability | Non-linear, requires re-optimization | Linear, scaling by running for longer times |

| Process Control | Manual or semi-automated | Fully automated, precise control |

| Product Consistency | Potential for batch-to-batch variability | High, steady-state operation |

The adoption of flow chemistry for palladium-catalyzed reactions has been shown to optimize processes, improve yields, and facilitate a smoother transition from development to production. acs.org For a molecule like this compound, developing a continuous flow synthesis could be a key strategy for efficient and economical large-scale production.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 5 2 Propenyl Pyridine

Reactions of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2-Methyl-5-(2-propenyl)-pyridine is a nuanced interplay of the electron-withdrawing effect of the nitrogen atom and the electron-donating effects of the methyl and propenyl groups. The nitrogen atom generally deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to it (positions 2, 4, and 6).

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which reduces the ring's nucleophilicity. masterorganicchemistry.com Furthermore, in the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, leading to the formation of a pyridinium (B92312) ion. rsc.org This protonation further deactivates the ring, making substitution even more difficult. rsc.org

The general mechanism for EAS involves two steps: the initial attack of the aromatic ring on an electrophile (E+) to form a carbocation intermediate (a σ-complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Mechanism of Electrophilic Aromatic Substitution

For this compound, the substituents influence the position of the attack. The methyl group at position 2 and the propenyl group at position 5 are both activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. However, the powerful deactivating effect of the nitrogen atom is dominant. Electrophilic attack, if it occurs, is predicted to happen at the C-3 or C-5 position, which are meta to the nitrogen and thus least deactivated. Given the existing substitution pattern, the most likely position for an electrophile to attack would be the C-4 position, which is ortho to the activating propenyl group and meta to the deactivating nitrogen.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com Nitration, for example, often requires harsh conditions, such as using fuming sulfuric and nitric acids. libretexts.org The nitration of pyridine itself, if forced, yields 3-nitropyridine. researchgate.net For substituted pyridines, the product distribution is complex and depends on the electronic nature of the substituents. libretexts.org

Nucleophilic Aromatic Substitution (NAS) Reactions

The pyridine ring is inherently electron-deficient and thus more susceptible to Nucleophilic Aromatic Substitution (NAS) compared to benzene. wikipedia.org This reactivity is enhanced for substituents at the C-2 (ortho) and C-4 (para) positions because the nitrogen atom can effectively stabilize the negative charge of the intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

The mechanism is typically a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a suitable leaving group (like a halide), forming a resonance-stabilized anionic intermediate. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.commasterorganicchemistry.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

For a NAS reaction to occur on this compound, a leaving group would need to be present on the ring. For instance, if a chlorine atom were at the C-2 position (forming 2-chloro-5-allyl-3-methylpyridine), it would be readily displaced by nucleophiles. youtube.comnih.gov The order of reactivity for halide leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is opposite to SN2 reactions and reflects that the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.comnih.gov

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxidation: The nitrogen can be oxidized to form a pyridine-N-oxide. This transformation is commonly achieved using oxidizing agents like hydrogen peroxide or peroxy acids. tamu.eduwikipedia.org The N-oxidation of alkylpyridines is a known industrial process. tamu.edu The resulting this compound-N-oxide would have altered reactivity. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. A key feature of N-oxidation is that it activates the C-2 and C-4 positions of the pyridine ring towards electrophilic attack while deactivating the nitrogen from further electrophilic reactions. wikipedia.orgresearchgate.net

Quaternization: The nitrogen atom can also react with alkyl halides and other alkylating agents to form quaternary pyridinium salts. nih.gov This is an SN2 reaction where the nitrogen acts as the nucleophile. For instance, reacting this compound with methyl iodide would yield N-methyl-2-methyl-5-(2-propenyl)-pyridinium iodide. The rate of quaternization can be affected by steric hindrance. Studies on the quaternization of 2-methylpyridine (B31789) have shown that the methyl group at the C-2 position sterically hinders the approach of the alkylating agent, leading to lower reaction yields compared to unhindered pyridines. nih.gov

Transformations of the 2-Propenyl Side Chain

The 2-propenyl (allyl) group is a versatile functional handle, with its carbon-carbon double bond being the primary site of reactivity.

Olefin Functionalization Reactions

The double bond of the propenyl side chain can be readily reduced to a propyl group through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. A key challenge is the selective reduction of the side chain without affecting the aromatic pyridine ring.

Full hydrogenation of the pyridine ring to a piperidine (B6355638) ring is also possible but typically requires more forcing conditions or specific catalysts, such as Lewis acid catalysts in combination with H₂. rsc.org For the selective hydrogenation of the olefin, various heterogeneous metal catalysts are effective under milder conditions.

To achieve the selective reduction of the propenyl group in this compound to yield 2-Methyl-5-propyl-pyridine, standard conditions using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas at or near atmospheric pressure and room temperature would be the preferred method. These conditions are generally mild enough to leave the pyridine ring intact while ensuring complete saturation of the olefinic double bond. Transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a suitable catalyst, also provides a pathway for selective reduction. mdpi.com

Epoxidation and Dihydroxylation of the Alkene

The 2-propenyl substituent in this compound is susceptible to classic alkene functionalization reactions, including epoxidation and dihydroxylation, which introduce oxygen-containing functional groups.

Epoxidation: The carbon-carbon double bond can be converted into an epoxide, a three-membered cyclic ether. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. youtube.com The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene. youtube.com The resulting product would be 2-methyl-5-(oxiran-2-ylmethyl)pyridine. The inherent chirality of the epoxide product means that enantioselective methods, such as the Sharpless asymmetric epoxidation, could potentially be employed to yield specific stereoisomers, although this would require the presence of a nearby allylic alcohol. mdpi.com

Dihydroxylation: The alkene can be converted to a vicinal diol (a glycol) through dihydroxylation. This can be accomplished with either syn or anti stereoselectivity, depending on the reagents used. youtube.com

Syn-dihydroxylation: This process adds two hydroxyl groups to the same face of the double bond. khanacademy.org Reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) are used. youtube.comlibretexts.org The reaction with OsO₄ involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. youtube.comlibretexts.org

Anti-dihydroxylation: This adds the hydroxyl groups to opposite faces of the double bond. It is a two-step process that begins with the epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the anti-diol.

Table 1: Reagents for Epoxidation and Dihydroxylation

| Transformation | Reagent(s) | Stereochemistry | Product |

|---|---|---|---|

| Epoxidation | m-CPBA, Peroxyacetic acid | N/A (for initial product) | 2-methyl-5-(oxiran-2-ylmethyl)pyridine |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O or cold, dilute KMnO₄, NaOH | Syn | 1-(6-methylpyridin-3-yl)propane-1,2-diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti | 1-(6-methylpyridin-3-yl)propane-1,2-diol |

Carbon-Carbon Bond Formation via Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. nih.gov This reaction, catalyzed by transition metal complexes, typically involving ruthenium or molybdenum, redistributes the fragments of alkenes by cleaving and reforming C=C double bonds. uwindsor.ca For a terminal alkene like the 2-propenyl group in this compound, several types of metathesis are possible.

Cross-Metathesis (CM): This involves the reaction of the title compound with another alkene to create a new, unsymmetrical alkene. The functional group tolerance of modern Grubbs-type and Schrock catalysts makes this a versatile method for coupling molecular fragments. nih.gov

Ring-Closing Metathesis (RCM): If another alkene moiety were present in a suitable position on the molecule, RCM could be used to form a new ring.

Self-Metathesis: In the absence of a different olefin partner, the molecule can react with itself. For a terminal alkene, this would lead to the formation of a symmetrical internal alkene and ethylene (B1197577) gas.

The pyridine nitrogen can act as a ligand, potentially influencing the catalyst's activity. Studies have shown that pyridine can be used as a stabilizing ligand for ruthenium catalysts, improving their performance in some cases. acs.org This interaction could either be beneficial or inhibitory depending on the specific catalyst system and reaction conditions.

Radical Chemistry of the Allylic System

The allylic system in this compound consists of the C-H bonds on the carbon atom adjacent to the C=C double bond. This position is particularly reactive towards radical reactions due to the stability of the resulting allylic radical. fiveable.me

When a hydrogen atom is abstracted from the allylic position, it forms an allyl radical. This radical is stabilized by resonance, where the unpaired electron is delocalized over the three-carbon allylic system. youtube.comoregonstate.edu This delocalization significantly lowers the bond dissociation energy of the allylic C-H bonds, making them preferential sites for radical abstraction. libretexts.org

A key reaction involving the allylic system is allylic halogenation, most commonly bromination. This is selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). libretexts.org NBS provides a low, steady concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond. libretexts.org The reaction proceeds via a radical chain mechanism. libretexts.org The resonance-stabilized allylic radical can be attacked by a bromine molecule at either of the carbons sharing the delocalized electron, potentially leading to a mixture of isomeric products.

Reactions at the 2-Methyl Group

Side-Chain Oxidation to Aldehyde or Carboxylic Acid Derivatives

The methyl group at the 2-position of the pyridine ring is a benzylic-type position, meaning it is directly attached to the aromatic ring. This makes it susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the alkyl side chain. libretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgstackexchange.com

The oxidation typically proceeds all the way to the carboxylic acid, converting the 2-methyl group into a 2-carboxyl group, yielding 5-(2-propenyl)picolinic acid. The rest of the alkyl chain is cleaved in this process, although for a methyl group, this is not a factor. libretexts.org Research on the related compound 2-methyl-5-ethylpyridine shows that under vapor-phase oxidation with a vanadium oxide catalyst, intermediates such as 2-methyl-5-acetylpyridine can be formed, indicating that partial oxidation is possible under specific conditions. ect-journal.kzresearchgate.net The interaction between the basic pyridine nitrogen and acidic sites on a catalyst surface can increase the reactivity of the 2-position substituent. ect-journal.kz

Table 2: Oxidation of the 2-Methyl Group

| Reagent(s) | Conditions | Product |

|---|---|---|

| KMnO₄, H₂O, heat | Strong Oxidation | 5-(2-propenyl)picolinic acid |

| CrO₃/H₂SO₄ (Jones Reagent) | Strong Oxidation | 5-(2-propenyl)picolinic acid |

| Vanadium Oxide Catalyst | Vapor Phase Oxidation | Intermediates like 2-formyl-5-(2-propenyl)pyridine possible |

Halogenation of the Methyl Group

Similar to the allylic position, the benzylic-type methyl group can undergo radical halogenation. The stability of the intermediate benzylic radical, which is resonance-stabilized by the pyridine ring, facilitates this reaction. libretexts.org

Using N-bromosuccinimide (NBS) with a radical initiator is a standard method for benzylic bromination. libretexts.org This would convert the 2-methyl group into a 2-(bromomethyl) group. Depending on the stoichiometry of the reagents, further halogenation to di- and tri-halomethyl groups is also possible. These halogenated products are valuable synthetic intermediates, for example, for subsequent nucleophilic substitution reactions.

Condensation Reactions Involving the Active Methyl Group

The methyl group at the 2-position of a pyridine ring is considered an "active methyl group." The electron-withdrawing nature of the pyridine ring acidifies the protons of the adjacent methyl group, allowing them to be removed by a base to form a carbanion. This carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom of the pyridine ring.

This nucleophilic carbanion can participate in various condensation reactions, particularly with aldehydes and ketones, in what is known as a Knoevenagel-type condensation. bas.bgorganic-chemistry.org For instance, in the presence of a suitable base, the active methyl group of this compound could condense with an aromatic aldehyde (e.g., benzaldehyde). This reaction would initially form an alcohol, which could then dehydrate, often under the reaction conditions, to yield a new C=C double bond, extending the conjugation. Studies on the condensation of 2-acetylpyridine (B122185) with aldehydes demonstrate the reactivity of the position adjacent to the pyridine ring. rsc.org Catalyst-free condensations of pyridinecarbaldehydes with active methylene (B1212753) compounds have also been reported, highlighting the inherent reactivity of these systems. bas.bg

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 2 Propenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

The ¹H NMR spectrum of 2-methyl-5-(2-propenyl)-pyridine displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, while the protons of the methyl and propenyl groups are found in the upfield region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the substituents. For instance, the protons on the pyridine ring will have distinct chemical shifts due to their positions relative to the nitrogen and the alkyl substituents. netlify.appspectrabase.com

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the pyridine ring are typically observed in the range of 120-150 ppm, with the carbon atom attached to the nitrogen appearing at a lower field. docbrown.infodocbrown.infochemicalbook.com The carbons of the methyl and propenyl groups have characteristic chemical shifts in the aliphatic region of the spectrum. docbrown.infodocbrown.info The precise assignment of these signals is crucial for confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Pyridine H-3 | 7.30 - 7.50 |

| Pyridine H-4 | 7.00 - 7.20 |

| Pyridine H-6 | 8.30 - 8.50 |

| Methyl (CH₃) | 2.40 - 2.60 |

| Propenyl CH | 5.80 - 6.00 |

| Propenyl CH₂ (terminal) | 5.00 - 5.20 |

| Propenyl CH₂ (allylic) | 3.30 - 3.50 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 155 - 158 |

| Pyridine C-3 | 135 - 138 |

| Pyridine C-4 | 120 - 123 |

| Pyridine C-5 | 130 - 133 |

| Pyridine C-6 | 148 - 151 |

| Methyl (CH₃) | 22 - 25 |

| Propenyl CH | 135 - 138 |

| Propenyl CH₂ (terminal) | 115 - 118 |

| Propenyl CH₂ (allylic) | 38 - 41 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, as well as between the protons within the propenyl group. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduresearchgate.netresearchgate.net It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group will show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.eduresearchgate.net This is particularly useful for establishing the connectivity between the substituents and the pyridine ring. For instance, HMBC can show a correlation between the methyl protons and the C-2 carbon of the pyridine ring, and between the allylic protons of the propenyl group and the C-5 carbon of the pyridine ring.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation. chemguide.co.uklibretexts.org

For this compound, the molecular ion peak would correspond to its molecular weight. Common fragmentation pathways would likely involve the loss of a methyl radical (CH₃•) from the molecular ion, or cleavage of the propenyl group. libretexts.org The stability of the resulting carbocations and radical cations influences the relative abundance of the fragment ions observed in the mass spectrum. libretexts.org The fragmentation of the pyridine ring itself can also lead to characteristic ions. chemguide.co.uk

Table 3: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 118 | [M - C₂H₅]⁺ |

| 106 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 91 | [C₆H₅N]⁺ (Picolyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Note: The relative intensities of these fragments can provide further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. science.govescholarship.org It is an ideal method for analyzing volatile compounds like this compound.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. escholarship.org This allows for the definitive identification of this compound in a sample and an assessment of its purity. nih.gov The use of a standardized ionization energy (typically 70 eV) in EI-MS allows for the comparison of experimentally obtained mass spectra with library spectra for confirmation. escholarship.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups. nist.govnist.gov

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propenyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: The C=C stretching of the propenyl group and the C=N and C=C stretching vibrations of the pyridine ring would be found in the 1600-1450 cm⁻¹ region. researchgate.net

C-H bending: Bending vibrations for the methyl and methylene (B1212753) groups would appear in the 1450-1350 cm⁻¹ range.

Out-of-plane C-H bending: The substitution pattern on the pyridine ring can be inferred from the out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrational modes may be weak or inactive in the IR spectrum, they may be strong in the Raman spectrum, and vice-versa. For this compound, the symmetric vibrations of the pyridine ring and the C=C bond of the propenyl group would likely give rise to strong Raman signals. nih.gov

Table 4: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Alkene =C-H stretch | 3080 - 3010 | 3080 - 3010 |

| Aliphatic C-H stretch | 2980 - 2850 | 2980 - 2850 |

| C=C stretch (alkene) | ~1640 | Strong, ~1640 |

| Aromatic C=C and C=N stretch | 1600 - 1450 | 1600 - 1450 |

| CH₂ scissors (alkene) | ~1415 | ~1415 |

| CH₃ bend | ~1380 | ~1380 |

| C-H out-of-plane bend (alkene) | 1000 - 910 | Weak |

| Aromatic C-H out-of-plane bend | 900 - 700 | Weak |

Note: These are general ranges and the exact positions and intensities of the bands can provide detailed structural information.

Characteristic Group Frequencies and Band Assignments

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the characteristic vibrational frequencies can be assigned to its constituent pyridine ring, methyl group, and propenyl group.

The IR spectrum of a related compound, 2-amino-3-methyl-5-nitropyridine, has been studied, and the vibrational assignments were supported by theoretical calculations. nih.gov In general, pyridine and its derivatives exhibit characteristic ring stretching vibrations in the 1600-1430 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The out-of-plane C-H bending vibrations of the substituted pyridine ring give rise to strong bands in the 900-700 cm⁻¹ region, and their exact positions are indicative of the substitution pattern.

The propenyl group introduces additional characteristic frequencies. The C=C stretching vibration of the allyl group is expected to appear in the 1650-1630 cm⁻¹ range. The C-H stretching vibrations of the vinyl group (=CH₂) occur above 3000 cm⁻¹, while the C-H bending vibrations give rise to bands around 1420 cm⁻¹ (scissoring), 990 cm⁻¹ (out-of-plane wagging), and 910 cm⁻¹ (out-of-plane wagging).

Table 1: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3100-3000 |

| C=C, C=N Stretch | 1600-1430 | |

| C-H Out-of-Plane Bend | 900-700 | |

| Methyl Group | C-H Stretch | 2980-2850 |

| C-H Bend | 1460-1440 | |

| Propenyl Group | =C-H Stretch | 3100-3000 |

| C=C Stretch | 1650-1630 | |

| =CH₂ Bend (scissoring) | ~1420 | |

| =CH₂ Bend (out-of-plane) | ~990, ~910 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Analysis of Electronic Transitions and Conjugation Effects

The electronic spectrum of pyridine and its derivatives is characterized by π→π* and n→π* transitions. aip.orgresearchgate.net The π→π* transitions are typically of high intensity and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. aip.org The absorption maxima for pyridine itself are observed at approximately 202 nm and 254 nm. sielc.com

Substitution on the pyridine ring can significantly influence the electronic spectrum. aip.orgrsc.org Both the methyl and the propenyl groups on this compound are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated π-system and the electron-donating nature of the alkyl substituents.

The solvent can also play a crucial role in the position and intensity of the absorption bands. aip.orgresearchgate.net In polar solvents, the n→π* transition often undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons on the nitrogen through hydrogen bonding. aip.org Conversely, π→π* transitions may show a slight bathochromic shift in polar solvents. Studies on substituted pyridines adsorbed on surfaces have shown that interaction with acid sites leads to significant changes in their electronic properties. rsc.org

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π→π | 200-230 | High intensity, may be shifted to longer wavelengths due to substitution. |

| π→π | 250-280 | Moderate to high intensity, red-shifted compared to pyridine. |

| n→π* | >280 | Low intensity, may be blue-shifted in polar solvents. |

X-ray Crystallography for Solid-State Molecular Architecture (If applicable to complexation or derivatives)

For instance, studies on copper(II) complexes with 2-ethylpyridine (B127773) have revealed square planar or square pyramidal coordination geometries around the copper center. rsc.org Similarly, cobalt(II) complexes with pyridine-based macrocycles containing pyridine pendant arms have been shown to possess distorted octahedral or trigonal prismatic geometries. nih.gov The crystal structures of zinc(II) and cadmium(II) complexes with various pyridine ligands have also been elucidated, showing tetrahedral and hexa-coordinated metal centers. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 2 Propenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. These calculations can elucidate various molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. For a flexible molecule like 2-Methyl-5-(2-propenyl)-pyridine, which has a rotatable propenyl group, conformational analysis is crucial. This involves exploring the potential energy surface by rotating specific dihedral angles to identify the most stable conformers (isomers that can be interconverted by rotation around single bonds).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap suggests high polarizability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) calculated in NBO analysis quantifies the strength of these interactions, revealing the delocalization of electron density within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Spectroscopic Property Prediction through Computational Models

Computational models can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Theoretical 1H and 13C NMR Chemical Shift Calculations

Theoretical calculations, often using methods like Gauge-Independent Atomic Orbital (GIAO), can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculated shifts, when compared with experimental spectra, help in the precise assignment of signals to specific atoms within the molecule, confirming its structure.

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational simulations of these spectra offer a detailed assignment of vibrational modes to specific atomic motions, aiding in the interpretation of experimental data. For this compound, a complete vibrational analysis can be performed using methods like Density Functional Theory (DFT).

The vibrational modes of this compound can be categorized based on the functional groups present: the pyridine (B92270) ring, the methyl group, and the 2-propenyl group.

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations within the ring are often mixed with other modes and are generally found in the 1266-1382 cm⁻¹ range. researchgate.net Ring breathing and deformation modes occur at lower frequencies.

Methyl Group Vibrations: The methyl (CH₃) group attached to the pyridine ring has distinct vibrational signatures. The symmetric and antisymmetric C-H stretching modes are expected around 2870 cm⁻¹ and 2980 cm⁻¹, respectively. researchgate.net Bending vibrations of the methyl group, including symmetric (in-phase) and antisymmetric (out-of-phase) bending, are also present. karazin.ua

A simulated IR and Raman spectrum would provide the theoretical frequencies and intensities of these vibrational modes. By comparing these simulated spectra with experimental data, a detailed and accurate assignment of the observed spectral bands can be achieved.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine Ring | C-H Stretching | 3100-3000 |

| C-N Stretching | 1266-1382 | |

| Methyl Group | Symmetric C-H Stretching | ~2870 |

| Antisymmetric C-H Stretching | ~2980 | |

| 2-Propenyl Group | Vinyl C-H Stretching | ~3050 |

| C=C Stretching | Not specified |

UV-Vis Absorption Spectra Simulation

Theoretical calculations can also predict the electronic absorption properties of molecules, which are measured by UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate UV-Vis spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

For this compound, the electronic transitions are expected to be primarily of the π → π* and n → π* type, characteristic of aromatic and unsaturated systems. The pyridine ring itself has known absorption bands, and the presence of the methyl and 2-propenyl substituents will influence the position and intensity of these absorptions. The simulation would provide the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which can be correlated with experimental UV-Vis spectra. This analysis helps in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 2: Simulated UV-Vis Absorption Data for a Related Pyridine Derivative

| Calculation Method | Basis Set | Maximum Absorption Wavelength (λmax) (nm) |

| HF | 6-31G | Not specified |

Note: Data for a related benzoquinone compound is presented for illustrative purposes of the computational approach, as specific data for this compound is not available. researchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is an invaluable tool for investigating reaction mechanisms by locating and characterizing transition states. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, transition state calculations can elucidate the energy barriers and reaction pathways.

Kinetic modeling of the synthesis of related compounds like 2-methyl-5-ethyl-pyridine (MEP) from acetaldehyde (B116499) and ammonia (B1221849) has been performed, suggesting complex reaction networks. researchgate.net Similar computational studies for this compound could involve:

Mapping Potential Energy Surfaces: Identifying the reactants, intermediates, transition states, and products along a reaction coordinate.

Calculating Activation Energies: Determining the energy barrier for a reaction, which is crucial for understanding its kinetics.

Visualizing Transition State Structures: Examining the geometry of the molecule at the peak of the energy barrier to understand the bond-breaking and bond-forming processes.

For instance, in the synthesis of pyridine derivatives, aldol-type condensations and cyclization reactions are common. Transition state calculations using methods like DFT can model these steps, providing detailed insights into the mechanism at a molecular level. By understanding the energetic landscape of the reaction, it is possible to predict the feasibility of different pathways and identify key intermediates.

Derivatization Strategies and Analogue Synthesis for Structure Function Elucidation

Synthesis of Pyridine-Based Derivatives with Modified Alkenyl Side Chains

The reactivity of the 2-propenyl (allyl) group provides a versatile handle for synthesizing a wide array of derivatives. Modifications to this side chain can significantly impact the molecule's steric and electronic properties.

One common strategy involves the transformation of the terminal double bond. For instance, oxidation reactions can convert the allyl group into an epoxide or a diol, introducing oxygen-containing functionalities. Conversely, reduction of the double bond would yield the corresponding propyl-substituted pyridine (B92270).

Another approach involves the allylic position (the carbon atom adjacent to the double bond). Radical-mediated reactions or transition metal-catalyzed allylic substitution can be employed to introduce a variety of substituents at this position. For example, allylic bromination using N-Bromosuccinimide (NBS) would generate a reactive intermediate that can be further functionalized through nucleophilic substitution.

Furthermore, cross-metathesis reactions with other olefins offer a powerful tool for extending or modifying the alkenyl chain, leading to the synthesis of analogues with diverse lengths and substitution patterns.

A related compound, 2-(Allylsulfonyl)-5-methylpyridine, demonstrates the modification of the group attached to the pyridine ring at the 2-position, showcasing how different functional groups containing an allyl moiety can be synthesized. tcichemicals.comtcichemicals.comchemscene.com In one documented procedure, this compound was used in a palladium-catalyzed coupling reaction with 4-bromoanisole. tcichemicals.com

Table 1: Potential Modifications of the Alkenyl Side Chain

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide |

| Dihydroxylation | OsO₄, KMnO₄ | Diol |

| Reduction | H₂, Pd/C | Propyl group |

| Allylic Bromination | N-Bromosuccinimide (NBS) | Allyl bromide |

| Cross-Metathesis | Grubbs' catalyst, another olefin | Modified alkenyl chain |

Introduction of Heteroatom-Containing Functional Groups on the Pyridine Ring

The pyridine ring itself is a key target for modification to alter the electronic properties and potential interaction points of the molecule. The nitrogen atom in the pyridine ring makes it a weak base and provides a site for N-oxidation or alkylation. youtube.com

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the ring's electron-deficient nature. However, under forcing conditions or by activating the ring (e.g., through N-oxide formation), functional groups such as nitro (-NO₂) or sulfonic acid (-SO₃H) groups can be introduced. Halogenation (e.g., with Cl₂, Br₂) is also a feasible modification.

A more versatile approach is directed ortho-metalation, where a directing group guides the deprotonation of a specific carbon atom on the ring by a strong base, followed by quenching with an electrophile. This allows for the regioselective introduction of a wide range of functional groups, including halogens, carboxyl groups, and various carbon-based substituents.

For instance, the methyl group at the 2-position can be functionalized. Oxidation can convert it to a hydroxymethyl or carboxylic acid group. Alternatively, the methyl group can be halogenated to provide a reactive handle for further derivatization.

Construction of Poly-Pyridine Systems and Bipyridine Analogues Incorporating 2-Methyl-5-(2-propenyl)-pyridine Units

Bipyridines and poly-pyridines are highly important ligands in coordination chemistry and have applications in catalysis, materials science, and photochemistry. lboro.ac.ukorgsyn.org Incorporating the this compound scaffold into these larger systems can impart unique properties.

Cross-coupling reactions are the primary methods for constructing such systems. mdpi.com For example, a halogenated derivative of this compound can be coupled with another pyridine-based organometallic reagent (e.g., a pyridylboronic acid or pyridylstannane) in a Suzuki or Stille coupling reaction to form a bipyridine. mdpi.com The Negishi coupling, which utilizes an organozinc reagent, is another efficient method for synthesizing methyl-substituted 2,2'-bipyridines. orgsyn.org

Homocoupling reactions, such as the Ullmann reaction which uses a copper catalyst, can also be employed to synthesize symmetrical bipyridines from a halogenated this compound precursor. mdpi.com Modern methods often utilize palladium catalysts for these transformations. mdpi.com The synthesis of bipyridines can be achieved through various coupling reactions, including those involving pyridine-N-oxides and metal-free protocols. lboro.ac.uk

These synthetic strategies allow for the creation of a diverse library of bipyridine and poly-pyridine analogues where the electronic and steric properties can be systematically varied by altering the substitution pattern on the constituent pyridine rings.

Structure-Activity Relationship (SAR) Studies for Molecular Target Interactions

The synthesis of a diverse library of analogues is the foundation for Structure-Activity Relationship (SAR) studies. SAR aims to correlate specific structural features of a molecule with its biological or chemical activity, providing crucial insights for the rational design of improved compounds. researchgate.netdrugdesign.org

By systematically testing the synthesized analogues in relevant binding assays, researchers can determine how different modifications affect the molecule's affinity for its target. For example, altering the length and flexibility of the alkenyl side chain can probe the size and shape of the binding pocket.

The introduction of hydrogen bond donors or acceptors, such as hydroxyl or amino groups, on either the side chain or the pyridine ring can identify key interactions with the target. For instance, studies on other pyridine derivatives have shown that the presence and position of hydroxyl (-OH) and amino (-NH₂) groups can enhance biological activity. mdpi.com Conversely, the introduction of bulky groups may lead to steric clashes and a decrease in binding affinity. mdpi.com

Table 2: Hypothetical SAR Data for Analogue Binding Affinity

| Analogue | Modification | Relative Binding Affinity |

| Parent Compound | This compound | 1.0 |

| Analogue 1 | Propyl side chain (reduced) | 0.8 |

| Analogue 2 | Allylic hydroxyl group | 2.5 |

| Analogue 3 | 4-Chloro on pyridine ring | 1.5 |

| Analogue 4 | 6-Amino on pyridine ring | 3.2 |

The data gathered from SAR studies enables the rational design of second-generation analogues with potentially enhanced properties. nih.govrsc.org If, for example, SAR data suggests that a hydrogen bond at a specific position is beneficial for binding, new analogues can be designed to optimize this interaction. This might involve synthesizing derivatives with different hydrogen-bonding functional groups (e.g., amides, sulfonamides) at that position.

Computational modeling and molecular docking can be used in conjunction with SAR data to build a model of the binding site. This model can then be used to virtually screen new, rationally designed analogues before committing to their chemical synthesis. This iterative process of synthesis, testing, and rational design is a powerful strategy for optimizing the interaction of this compound analogues with their molecular targets. rsc.org

Applications in Advanced Materials and Catalysis

Monomer in Polymer Chemistry

The presence of the vinyl group allows 2-Methyl-5-(2-propenyl)-pyridine to act as a monomer in polymerization reactions, leading to the formation of novel polymers with tailored properties.

This compound, also known as 2-methyl-5-vinylpyridine (B86018) (2M5VP), can be copolymerized with other monomers to create a diverse range of copolymers. For instance, it has been copolymerized with N-vinylpyrrolidone via radical copolymerization to produce copolymers with varying monomer unit ratios and molecular weights. researchgate.net The resulting copolymers, particularly those with a 2-methyl-5-vinylpyridine content of up to 75 ± 5 mol%, demonstrate good solubility in water. researchgate.net This property is significant for potential applications in aqueous systems.

The synthesis of these copolymers can be achieved through methods like radical copolymerization using an injection technique. researchgate.net Characterization of the resulting macromolecules involves techniques such as non-aqueous potentiometric titration and 13C NMR to determine the ratio of monomer units, and viscosity measurements to establish the average molecular weights. researchgate.net

Here is an interactive data table summarizing the properties of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers:

| Property | Value | Reference |

| 2-Methyl-5-vinylpyridine content for good water solubility | up to 75 ± 5 mol% | researchgate.net |

| Viscosity-average molecular weights | 15.2 - 27.6 kDa | researchgate.net |

| Analytical methods for monomer ratio determination | Non-aqueous potentiometric titration, 13C NMR | researchgate.net |

The term "controlled polymerization" encompasses techniques that allow for the precise control of polymer chain growth, leading to polymers with well-defined architectures and molecular weights. While specific research detailing the role of this compound in controlled polymerization processes like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) is not extensively available in the provided search results, the fundamental reactivity of its vinyl group suggests its potential as a monomer in such systems. Controlled polymerization methods often rely on the use of specific initiators and mediating agents to regulate the polymerization process. mdpi.com The pyridine (B92270) functionality within the monomer unit could potentially influence the polymerization kinetics and the properties of the resulting polymer. Further research in this area could explore the synthesis of well-defined block copolymers or other complex architectures incorporating this compound.

Ligand Design for Transition Metal Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metal centers. This property is exploited in the design of catalysts for a variety of organic transformations.

Pyridine and its derivatives are widely used as ligands in the synthesis of transition metal complexes, particularly with palladium(II). nih.gov The electronic properties of the pyridine ligand, influenced by substituents, can significantly impact the physicochemical properties of the resulting metal complexes. nih.gov this compound can coordinate to metal centers like palladium through its pyridine nitrogen atom. researchgate.netrsc.org The formation of such complexes can be confirmed through various spectroscopic techniques, including IR and NMR spectroscopy, as well as single-crystal X-ray diffraction analysis. researchgate.netrsc.org For example, palladium(II) complexes with pyridine-based ligands have been synthesized and characterized, often exhibiting a square-planar geometry. nih.govresearchgate.net The coordination of the pyridine ligand to the metal center can lead to changes in the spectroscopic signatures of the ligand, providing evidence of complex formation. researchgate.net

Palladium complexes bearing pyridine-based ligands have demonstrated significant catalytic activity in a range of important organic reactions. nih.gov These include cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The functionalization of the pyridine ligand can influence the catalytic efficiency of the palladium complex. nih.gov

Metallo-organic complexes of other transition metals, such as copper, cobalt, nickel, and manganese, with substituted pyridine ligands have also been synthesized and their catalytic activity investigated. ias.ac.in For instance, complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand have been shown to be effective catalysts in the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in The catalytic activity of these complexes can be evaluated by monitoring the conversion of reactants to products over time, often using techniques like 1H NMR. ias.ac.in

The following table summarizes the catalytic applications of metal complexes with pyridine-based ligands:

| Metal | Ligand Type | Catalytic Application | Reference |

| Palladium | Pyridine derivatives | Suzuki-Miyaura and Heck cross-coupling reactions | nih.gov |

| Copper, Cobalt, Nickel, Manganese | 5-amino-2-ethylpyridine-2-carboximidate | Henry reaction | ias.ac.in |

| Ruthenium | Polypyridyl ligands | Hydride transfer reactions | nih.gov |

Advanced Research Directions and Future Perspectives on 2 Methyl 5 2 Propenyl Pyridine

Development of Green Chemistry Approaches for Synthesis and Transformation

The future synthesis of 2-Methyl-5-(2-propenyl)-pyridine and its derivatives is increasingly geared towards aligning with the principles of green chemistry. This involves minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources. Key research directions include the development of novel catalytic systems and the adoption of advanced process technologies.

Catalytic Innovations: Transition-metal catalysis is a focal point for greener pyridine (B92270) synthesis, enabling direct C-H bond functionalization which avoids the need for pre-functionalized starting materials, thus improving atom economy. beilstein-journals.org Iron, being abundant and non-toxic, is an attractive catalyst. Iron-catalyzed relay C-H functionalization, for instance, allows for the de novo synthesis of complex pyridines in a single step from simpler precursors. acs.org For a molecule like this compound, such methods could offer pathways for further derivatization at other positions on the pyridine ring. Nickel-catalyzed reactions, often in combination with a co-catalyst like an aluminum-based Lewis acid, have shown promise for the regioselective C-H activation of the pyridine ring, including at the typically less reactive para-position. rsc.org

Advanced Process Technologies: Flow chemistry is emerging as a powerful tool for the synthesis of pyridine derivatives. youtube.comresearchgate.net Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. youtube.commdpi.com For instance, the α-methylation of pyridines has been successfully demonstrated in a flow setup using a packed-bed reactor with a Raney® nickel catalyst, offering a greener and more efficient alternative to conventional methods. researchgate.netmdpi.com This approach could be adapted for the synthesis or transformation of this compound. Furthermore, microwave-assisted synthesis provides another green alternative, significantly reducing reaction times from hours to minutes and often improving yields. nih.gov

| Parameter | Traditional Batch Synthesis | Green Chemistry Approaches |

|---|---|---|